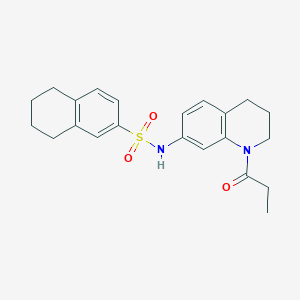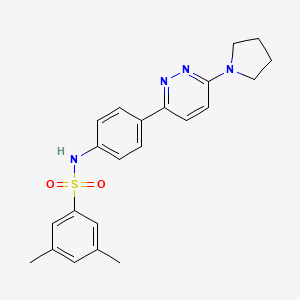
3-chloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzamide: is a chemical compound with the following structural formula:
C14H8Cl2N2O2
. It belongs to the class of benzenesulfonamides, which are organic compounds containing a sulfonamide group linked to a benzene ring . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.Análisis De Reacciones Químicas
Types of Reactions::
Substitution Reactions: Given its chlorinated benzene ring, 3-chloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzamide may undergo nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: Depending on the functional groups, it could participate in redox processes.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in alcoholic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and substituents present. Further experimental data is needed to ascertain the major products.
Aplicaciones Científicas De Investigación
Chemistry: It could serve as a building block for more complex molecules.
Biology and Medicine: Investigate its biological activity, potential drug-like properties, or interactions with biological targets.
Industry: Explore its use in materials science, catalysis, or other industrial processes.
Mecanismo De Acción
The precise mechanism by which 3-chloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzamide exerts its effects remains an area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparación Con Compuestos Similares
While I don’t have direct information on similar compounds, further exploration could involve comparing its structure, reactivity, and applications with related benzoxazole derivatives.
Remember that this compound’s unique properties and applications warrant further investigation
Propiedades
Fórmula molecular |
C14H8Cl2N2O2 |
|---|---|
Peso molecular |
307.1 g/mol |
Nombre IUPAC |
3-chloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzamide |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-9-3-1-2-8(6-9)13(19)18-14-17-11-7-10(16)4-5-12(11)20-14/h1-7H,(H,17,18,19) |
Clave InChI |
YKSGIIHTBSYVHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC3=C(O2)C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B11260117.png)
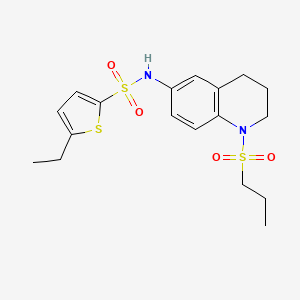
![N-(2,6-dimethylphenyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11260125.png)
![N-Benzyl-6-[4-(ethanesulfonyl)piperazin-1-YL]pyridazin-3-amine](/img/structure/B11260130.png)
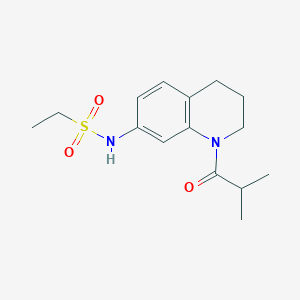
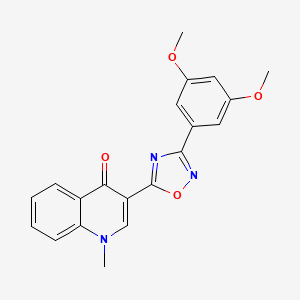
![5-methyl-3-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B11260156.png)
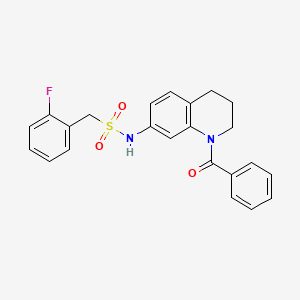
![3-(4-chlorophenyl)-1-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11260160.png)
![N-(4-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260161.png)
![2,4-dichloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11260165.png)
